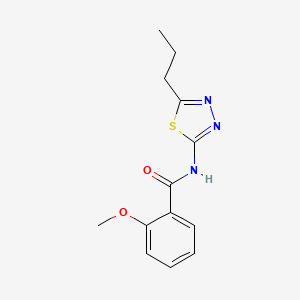
2-methoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound with a molecular formula C13H16N4O2S. It is commonly referred to as PHT-427 and is a potent inhibitor of Akt, a protein kinase that plays a crucial role in cell growth, proliferation, and survival. Akt is also implicated in various diseases, including cancer and diabetes, making PHT-427 a promising drug candidate for the treatment of these conditions.
Mecanismo De Acción
PHT-427 exerts its effects by inhibiting Akt, which is a downstream effector of the phosphatidylinositol 3-kinase (PI3K) signaling pathway. Akt plays a critical role in cell survival, growth, and metabolism by regulating various downstream targets. Inhibition of Akt by PHT-427 leads to decreased cell proliferation, increased apoptosis, and sensitization to chemotherapy.
Biochemical and Physiological Effects
PHT-427 has been shown to have several biochemical and physiological effects. In cancer cells, PHT-427 inhibits Akt and its downstream targets, leading to decreased cell proliferation, increased apoptosis, and sensitization to chemotherapy. In diabetes, PHT-427 improves insulin sensitivity and reduces blood glucose levels by inhibiting Akt and promoting glucose uptake in skeletal muscle.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PHT-427 has several advantages for lab experiments. It is a potent and selective inhibitor of Akt, making it a valuable tool for studying the PI3K/Akt signaling pathway. PHT-427 is also relatively stable and easy to synthesize, making it readily available for research purposes. However, PHT-427 has some limitations. It can have off-target effects on other kinases, which can complicate the interpretation of experimental results. Additionally, PHT-427's potency and selectivity can vary depending on the cellular context, making it important to validate its effects in different cell types.
Direcciones Futuras
There are several future directions for research on PHT-427. One area of interest is the development of more potent and selective Akt inhibitors based on the structure of PHT-427. Another direction is the investigation of PHT-427's effects on other signaling pathways and its potential therapeutic applications beyond cancer and diabetes. Additionally, the use of PHT-427 in combination therapies with other chemotherapeutic agents is an area of active research.
Métodos De Síntesis
The synthesis of PHT-427 involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride, which reacts with 5-propyl-1,3,4-thiadiazol-2-amine to yield 2-methoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide. The purity of the compound is typically verified using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
PHT-427 has been extensively studied for its potential therapeutic applications. One of its primary uses is as an Akt inhibitor, which makes it a promising candidate for the treatment of cancer. Akt is frequently overactive in cancer cells, leading to increased cell survival and resistance to chemotherapy. By inhibiting Akt, PHT-427 can sensitize cancer cells to chemotherapy and promote cell death. PHT-427 has also been shown to have potential therapeutic applications in diabetes, where it can improve insulin sensitivity and reduce blood glucose levels.
Propiedades
IUPAC Name |
2-methoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-3-6-11-15-16-13(19-11)14-12(17)9-7-4-5-8-10(9)18-2/h4-5,7-8H,3,6H2,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGLOGBOJMOAHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

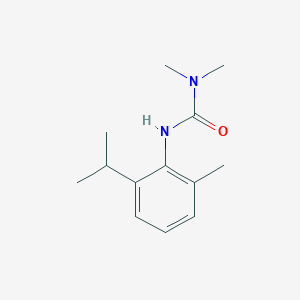
![Methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate](/img/structure/B7458827.png)
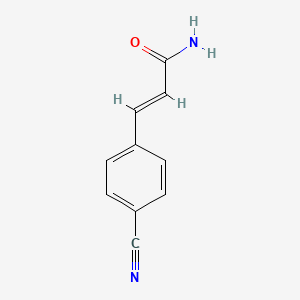
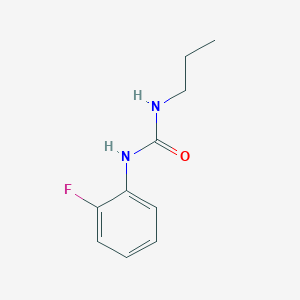
![Ethyl 4-methyl-2-[[2-(4-nitrophenoxy)acetyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B7458840.png)
![1-[(5-Bromopyridin-3-yl)carbonyl]azepane](/img/structure/B7458848.png)
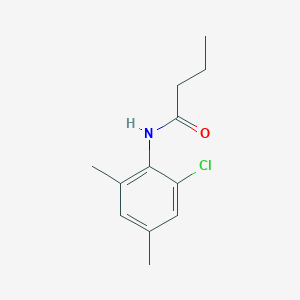
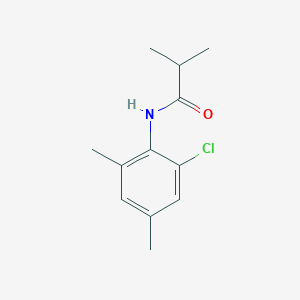
![4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine](/img/structure/B7458873.png)
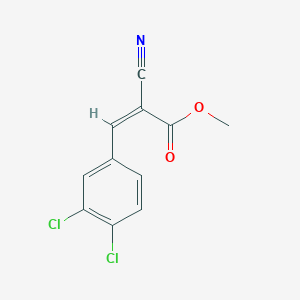
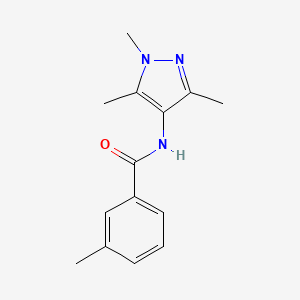
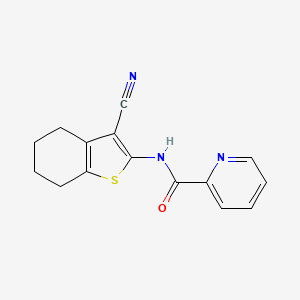
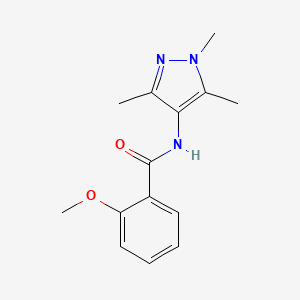
![2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B7458937.png)